molecular formula C₂₂H₁₉ClO B1145141 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol CAS No. 89778-42-7

4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol

Cat. No. B1145141
CAS RN: 89778-42-7
M. Wt: 334.84
InChI Key:
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Description

Synthesis Analysis

The synthesis of related phenolic compounds often involves multi-step reactions, including etherization, reduction of nitro groups, diazotization, and hydrolysis, to achieve high yields and purity. For example, the synthesis of 4-(2,4-Dichlorophenoxy)phenol from 2,4-dichlorophenol and p-chloronitrobenzene demonstrates a typical approach to synthesizing complex phenolic compounds, with a total yield of 57.6% (Quan, 2005).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been performed using various quantum chemical calculations, including Density Functional Theory (DFT), to optimize the geometry and understand the vibrational spectra. Studies on compounds like 4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol have employed single-crystal X-ray diffraction to elucidate their planar structures and the arrangements of rings, providing a foundation for understanding the molecular structure of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol (Tang et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of phenolic compounds can be significantly diverse. For instance, the photocatalytic degradation of 4-chlorophenol under visible light in the presence of titania highlights the potential reactivity pathways that could be relevant for understanding the chemical behavior of this compound in environmental applications (Kim & Choi, 2005).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in material science and chemistry. Single crystal X-ray structure analyses provide detailed insights into the molecular arrangement and physical characteristics critical for designing materials with desired properties.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical agents, and potential for forming complexes with metals or other organic compounds, are fundamental aspects of their chemistry. Studies on related compounds, such as the synthesis and characterization of novel peripherally and non-peripherally tetra substituted zinc(II) and magnesium(II) phthalocyanines, offer insights into the electronic structure, photochemical, and redox behaviors that could be analogous to this compound (Yalazan et al., 2019).

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

  • Studies like those conducted by Viji et al. (2020) have explored the molecular structure and spectroscopic data of related phenol compounds using density functional theory (DFT). These studies provide insights into molecular parameters such as bond length, bond angle, and intramolecular charge transfer, aiding in the understanding of the compound's chemical behavior (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Excited-State Structure and Relaxation Processes

  • Research by Kharlanov & Rettig (2009) on related compounds has shed light on the excited-state structure and relaxation processes. These studies contribute to the understanding of how these compounds behave under different temperature conditions and in various solvents (Kharlanov & Rettig, 2009).

Solvatochromism in Binary Mixtures

  • Silva et al. (2009) have researched solvatochromism in binary mixtures involving phenol compounds. Such studies are crucial for understanding solvation in different solvent environments and can have implications in fields like material science and analytical chemistry (Silva, Trassi, Martins, & El Seoud, 2009).

Biodegradation of Phenolic Compounds

  • Liu et al. (2014) conducted metabolic profiling analysis to understand the biodegradation of phenol and its derivatives. This research is significant for environmental science, particularly in understanding how these compounds break down in nature (Liu, Liu, Li, Wen, Ban, & Jia, 2014).

Mechanism of Action

As a selective estrogen receptor modulator (SERM), “4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol” likely exerts its effects by binding to estrogen receptors, thereby modulating their activity .

Biochemical Analysis

Biochemical Properties

4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol plays a pivotal role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with estrogen receptors, influencing their activity. This interaction can modulate the expression of estrogen-responsive genes, impacting cellular functions and processes . Additionally, this compound can inhibit certain enzymes, altering metabolic pathways and biochemical reactions within the cell .

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with estrogen receptors can lead to changes in cell proliferation, differentiation, and apoptosis . Moreover, this compound can affect the activity of various signaling molecules, thereby modulating pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to estrogen receptors, leading to conformational changes that either activate or inhibit the receptor’s activity . This binding can result in the recruitment of coactivators or corepressors, influencing gene transcription. Additionally, this compound can inhibit enzymes involved in metabolic pathways, altering the flux of metabolites and impacting cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

properties

IUPAC Name

4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,24H,15-16H2/b22-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPJJMOFPSHKFE-QURGRASLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)O)/CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Zinc (15.0 g, 0.23 mol) and tetrahydrofuran (THF) (180 ml) was added to the reaction vessel and cooled to −10° C. Titan tetrachloride was added dropwise to the mixture (21.6 g, 0.114 mol) at about −10° C. After the addition was completed the mixture was refluxed for two hours. Then the mixture was cooled to 40° C. and 4-hydroxybenzophenone (7.68 g, 0.039 mol) and 3-chloropropiophenone (6.48 g, 0.039 mol) dissolved in THF (75 ml) were added to the mixture. Refluxing was continued for additional 3.5 hours. The cooled reaction mixture was poured in aqueous potassium carbonate solution (21 g K2CO3+210 ml water) and allowed to stand overnight at the ambient temperature. The mixture was filtered and the precipitate was washed with THF. The filtrate was evaporated to dryness. The residue was dissolved in ethyl acetate and washed with water. Ethyl acetate phase was evaporated to dryness and the residue was crystallized first from methanol-water (8:2) and then from methanol-water (9:1). Yield 5.4 g.
[Compound]
Name
tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
7.68 g
Type
reactant
Reaction Step Two
Quantity
6.48 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
210 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 g
Type
catalyst
Reaction Step Four
Quantity
180 mL
Type
solvent
Reaction Step Four
Name
4-(4-Chloro-1,2-diphenyl-but-1-enyl)phenol

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